N-cyclohexyl-3-iodo-4-methylbenzamide
Description
N-cyclohexyl-3-iodo-4-methylbenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen, an iodine atom at the 3-position, and a methyl group at the 4-position of the benzene ring. By inference, the molecular formula of the target compound is approximately C₁₄H₁₈INO (molecular weight ~343.2 g/mol), adjusted for the replacement of methoxy (OCH₃) with methyl (CH₃). Key features include:
- Cyclohexyl group: Enhances lipophilicity, influencing membrane permeability.
- Methyl group: Electron-donating via induction, moderating electronic effects compared to methoxy.
Properties
Molecular Formula |
C14H18INO |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-cyclohexyl-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C14H18INO/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17) |
InChI Key |
GXFNOJHFIRUYAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Inferred Property Comparison
Substituent Effects on Reactivity and Solubility
Electron-Donating vs. Withdrawing Groups :
- The 4-methyl group in the target compound donates electrons via induction, slightly deactivating the benzene ring compared to the 4-methoxy analog, which donates electrons via resonance . This difference may alter electrophilic substitution reactivity.
- Nitro groups (e.g., in N-(2,2-Diphenylethyl)-4-nitrobenzamide) strongly withdraw electrons, increasing reactivity toward nucleophilic attack .
Lipophilicity and Solubility :
Research Findings and Limitations
- Structural Insights : Comparisons with methoxy (), hydroxy (), and nitro () analogs highlight how electronic and steric profiles dictate reactivity and solubility.
- Data Gaps : Specific experimental data (e.g., melting points, solubility values) are absent in the provided evidence, necessitating inferences from structural trends.
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